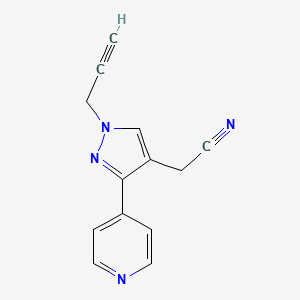

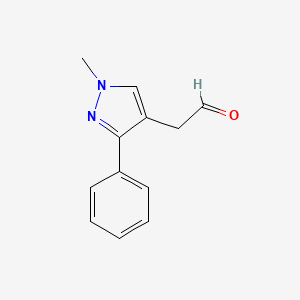

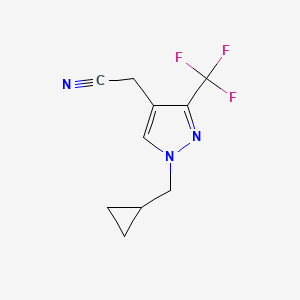

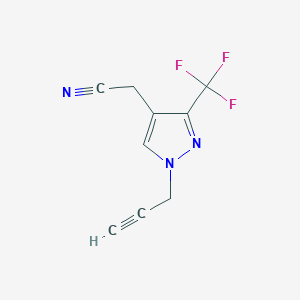

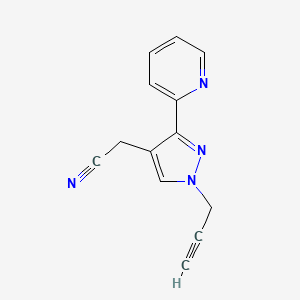

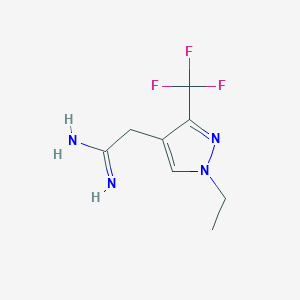

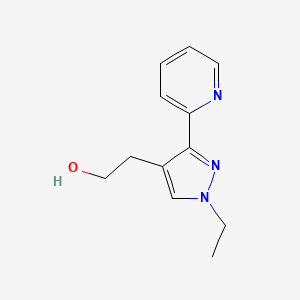

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide

Overview

Description

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” could potentially be optimized for use in these applications, contributing to the advancement of flexible and lightweight electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals from corrosion, particularly in harsh environments. The compound could be investigated for its efficacy in protecting various metals, which could lead to the development of new, more effective corrosion inhibitors.

Pharmacological Properties

Thiophene-based molecules exhibit a range of pharmacological properties. They have been studied for their anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . The unique structure of “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” might offer new avenues for drug development, particularly in targeting specific types of cancer or bacterial infections.

Material Science

Thiophene derivatives find extensive application in material science . They are used in the fabrication of high-performance materials due to their thermal stability and electronic properties . This compound could be explored for creating new materials with enhanced properties for various industrial applications.

Organic Synthesis Intermediates

In organic synthesis, thiophene derivatives act as intermediates. They are involved in various synthetic pathways to create complex molecules . The compound could be a key intermediate in synthesizing new organic compounds with potential applications in medicinal chemistry and material science.

Coordination Chemistry

Thiophene derivatives are also significant in coordination chemistry . They can form complexes with metals, which are useful in catalysis and the synthesis of metal-organic frameworks (MOFs) . Research into how “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” interacts with metals could lead to the discovery of new catalysts or MOFs with unique properties.

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers and are used as dental anesthetics . Investigating the bioactivity of this compound could reveal its potential as a local anesthetic or in the treatment of conditions associated with dysfunctional sodium channels.

Anti-Atherosclerotic Agents

Thiophene compounds have been identified for their anti-atherosclerotic properties . The compound “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” could be studied for its effectiveness in preventing or treating atherosclerosis, which could have significant implications for cardiovascular health.

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . They have been reported to show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets depending on their specific structures .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level depending on their specific structures .

properties

IUPAC Name |

2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-2-15-7-8(6-10(12)13)11(14-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSWSCJYQRPMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CS2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.